1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, combining elements from thiophene, pyrazole, piperidine, and sulfonamide classes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: : Starting with thiophene, the pyrazole ring is synthesized through cyclization reactions involving appropriate reagents like hydrazine derivatives.
Coupling Reactions: : Coupling of the pyrazole derivative with piperidine-4-carboxylic acid is achieved through amide bond formation, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the preparation of this compound may involve automated reactors and optimization of reaction conditions to improve yield and purity. Scale-up procedures typically focus on enhancing reaction efficiency, minimizing by-products, and ensuring the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide undergoes various reactions:
Oxidation: : The thiophene and pyrazole rings can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can target specific functional groups, such as nitro reduction using catalytic hydrogenation.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions, with reagents like amines or alcohols.
Common Reagents and Conditions
Reagents commonly used include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Coupling agents: EDCI, DCC.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Major products from these reactions include modified derivatives of the parent compound, which may exhibit different biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology
Biologically, the compound can be used as a probe to study the interactions with various biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide shows potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating specific diseases, particularly those involving inflammatory pathways and microbial infections.
Industry
In industry, this compound is utilized in the development of new materials with specific properties, such as improved chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: : Targets include enzymes, receptors, and ion channels.
Pathways: : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidine-4-carboxamide
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-3-carboxamide
Uniqueness
The distinct combination of a methylsulfonyl group with a thiophene and pyrazole moiety in 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide sets it apart, offering unique chemical and biological properties that are not observed in similar compounds.
Conclusion
This compound stands out due to its complex structure and potential applications across various scientific fields. Its synthesis, reactivity, and unique properties make it a compound of great interest for further research and industrial development.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)20-8-2-13(3-9-20)16(21)17-6-10-19-7-4-15(18-19)14-5-11-24-12-14/h4-5,7,11-13H,2-3,6,8-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWBUOJRCBYWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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